molecular formula C18H17F4N3O2 B2526834 2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide CAS No. 1797281-22-1

2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide

Cat. No.: B2526834
CAS No.: 1797281-22-1
M. Wt: 383.347
InChI Key: NZRPONASINVWRN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C18H17F4N3O2 and its molecular weight is 383.347. The purity is usually 95%.
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Scientific Research Applications

Photoreactions and Anticancer Applications

Compounds with trifluoromethyl groups and phenoxy linkages have been studied for their photoreactivity and potential anticancer applications. For instance, studies on flutamide, which features a trifluoromethylphenyl group, have explored its photoreactions in different solvents. These reactions are significant for understanding the drug's behavior under UV light, which is crucial for assessing its safety and efficacy in photodynamic therapy applications (Watanabe, Fukuyoshi, & Oda, 2015).

Radiopharmaceutical Synthesis

The introduction of fluorine atoms into molecules is a common practice in the development of radioligands for PET imaging. Studies on compounds like DPA-714, a pyrazolo[1,5-a]pyrimidineacetamide with a fluorine atom, demonstrate the process of labeling with fluorine-18 for imaging purposes. This research is foundational for developing new radiopharmaceuticals for diagnosing and studying diseases (Dollé, Hinnen, Damont, et al., 2008).

Thrombin Inhibition for Cardiovascular Diseases

The synthesis and evaluation of 2-(2-chloro-6-fluorophenyl)acetamides as thrombin inhibitors highlight the therapeutic potential of fluorine-containing compounds in treating cardiovascular diseases. The specific structural modifications confer potent inhibitory activity against thrombin, suggesting a pathway for developing new anticoagulant drugs (Lee, Kreutter, Pan, et al., 2007).

Fluorescence Imaging and Metal Ion Sensing

Fluorinated compounds, especially those with specific binding sites, serve as effective tools for fluorescence imaging and sensing of metal ions. Research on fluoroionophores derived from diamine-salicylaldehyde derivatives demonstrates their utility in detecting metal ions like Zn2+ and Cd2+ in biological and environmental samples. Such compounds can be applied in diagnostic imaging and environmental monitoring (Hong, Lin, Hsieh, et al., 2012).

Malaria Treatment and Prevention

The development of new compounds for malaria treatment and prevention has also benefited from the incorporation of trifluoromethyl groups. Studies on aminomethylphenols, including the selection of JPC-3210 as a lead compound, underscore the significance of such structural features in enhancing antimalarial activity and reducing cytotoxicity. This research informs the design of more effective antimalarial agents (Chavchich, Birrell, Ager, et al., 2016).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O2/c19-14-3-1-2-4-15(14)27-11-17(26)24-13-7-8-25(10-13)16-6-5-12(9-23-16)18(20,21)22/h1-6,9,13H,7-8,10-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRPONASINVWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)COC2=CC=CC=C2F)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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